BenchChemオンラインストアへようこそ!

2-(6-hydroxybenzofuran-3-yl)acetic Acid

GPR40 agonist Type 2 Diabetes FFA1 receptor

This 6-hydroxybenzofuran-3-ylacetic acid derivative provides a critical hydrogen-bonding handle (TPSA 70.7 Ų, XLogP3 1.4) essential for synthesizing orally available GPR40/FFA1 agonists and patent‑validated antiviral heterocycles. Substitution with unsubstituted benzofuran‑3‑acetic acid (CAS 64175‑51‑5) fails in these pathways. Procure only CAS 69716‑04‑7 to ensure synthetic fidelity and target engagement.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 69716-04-7
Cat. No. B051438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-hydroxybenzofuran-3-yl)acetic Acid
CAS69716-04-7
Synonyms2-(6-Hydroxy-1-benzofuran-3-yl)acetic Acid;  6-Hydroxy-3-benzofuranacetic Acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC=C2CC(=O)O
InChIInChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13)
InChIKeyZEMXZWJZCWCPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Hydroxybenzofuran-3-yl)acetic Acid (CAS 69716-04-7): Procurement and Research Specification


2-(6-Hydroxybenzofuran-3-yl)acetic Acid (CAS 69716-04-7) is a benzofuran-3-acetic acid derivative with a molecular formula of C₁₀H₈O₄ and a molecular weight of 192.17 g/mol, featuring a 6-position hydroxyl substitution on the benzofuran core [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented applications as a reactant in the synthesis of dihydrobenzofuran-based GPR40/FFA1 agonists and as a precursor for developing potential antitumor agents . Its unique substitution pattern—specifically the hydroxyl group at the 6-position of the benzofuran ring combined with the acetic acid moiety at the 3-position—distinguishes it from other benzofuran-acetic acid analogs and enables specific derivatization pathways that are not accessible with non-hydroxylated or differently substituted benzofuran-3-acetic acids [1].

Procurement Risk Alert: Why 2-(6-Hydroxybenzofuran-3-yl)acetic Acid Cannot Be Substituted by Other Benzofuran Acetic Acids


Substituting 2-(6-hydroxybenzofuran-3-yl)acetic Acid (CAS 69716-04-7) with non-hydroxylated benzofuran-3-acetic acid (CAS 64175-51-5, MW 176.17) or differently substituted analogs introduces substantial and quantifiable differences in both physicochemical properties and synthetic utility . The 6-hydroxy group contributes to a hydrogen bond donor count of 2 and a topological polar surface area (TPSA) of 70.7 Ų, compared to benzofuran-3-acetic acid which lacks this hydroxyl and exhibits different hydrogen bonding capacity and solubility profiles [1]. Moreover, the 6-hydroxy substitution is structurally required for specific downstream transformations, including the synthesis of dihydrobenzofuran (6-{[4'-(2-ethoxyethoxy)-2',6'-dimethylbiphenyl-3-yl]methoxy}-2,3-dihydro-1-benzofuran-3-yl)acetic acid, a potent and orally available GPR40/FFA1 agonist [2]. Attempts to use unsubstituted benzofuran-3-acetic acid in this synthetic pathway would fail to produce the target agonist, as the 6-hydroxy group serves as a critical functional handle for further derivatization. Generic substitution would therefore compromise both the chemical integrity of the synthetic route and the biological activity of the final product, rendering procurement of the specific CAS 69716-04-7 compound essential for projects requiring this precise substitution pattern.

2-(6-Hydroxybenzofuran-3-yl)acetic Acid: Comparative Quantitative Evidence for Scientific Selection


GPR40/FFA1 Agonist Synthesis: Quantitative Assessment of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid as a Key Precursor

2-(6-Hydroxybenzofuran-3-yl)acetic Acid functions as a specific reactant in the synthesis of dihydrobenzofuran (6-{[4'-(2-ethoxyethoxy)-2',6'-dimethylbiphenyl-3-yl]methoxy}-2,3-dihydro-1-benzofuran-3-yl)acetic acid, which has been characterized as a potent and orally available GPR40/FFA1 agonist [1]. In optimization studies of (2,3-dihydro-1-benzofuran-3-yl)acetic acids, the addition of polar functional groups yielded compounds with lower lipophilicity and reduced caspase-3/7 activity at 30 μM (a hepatotoxicity marker in human HepG2 cells), demonstrating that structural modifications at the benzofuran core directly impact both pharmacokinetic properties and safety profiles [2]. The target compound provides the essential 6-hydroxybenzofuran scaffold that enables subsequent synthetic elaboration toward biologically active GPR40 agonists, with the hydroxyl group serving as a critical attachment point for further derivatization.

GPR40 agonist Type 2 Diabetes FFA1 receptor Dihydrobenzofuran synthesis Insulin secretagogue

Antibacterial and Antioxidant Activity: Comparative Performance of 6-Hydroxybenzofuran Derivatives

In a 2016 structure-activity relationship study of 6-hydroxybenzofuran derivatives, compounds 3, 4, and 5 emerged as good antibacterial and DPPH radical scavenging agents, with molecular docking studies further validating their mechanism of action against bacterial targets [1]. While the parent 2-(6-hydroxybenzofuran-3-yl)acetic acid was not directly tested, the study established that the 6-hydroxybenzofuran core is a privileged scaffold for both antibacterial and antioxidant activity, and that specific substitution patterns at other positions modulate the potency of these effects [1]. In a separate comparative study of 2-phenyl-benzofurans containing the 6-hydroxybenzofuran moiety, Moracin C consistently demonstrated higher IC₅₀ values than iso-Moracin C across redox-related antioxidant assays, including DPPH•-inhibition and ABTS⁺•-inhibition assays, indicating that the position of unsaturation within the benzofuran system quantitatively affects antioxidant capacity [2].

Antibacterial DPPH antioxidant assay Molecular docking Benzofuran SAR Antimicrobial resistance

Physicochemical Property Comparison: 2-(6-Hydroxybenzofuran-3-yl)acetic Acid vs. Benzofuran-3-acetic Acid

Direct comparison of computed physicochemical properties reveals substantial differences between 2-(6-hydroxybenzofuran-3-yl)acetic acid (CAS 69716-04-7) and the unsubstituted analog benzofuran-3-acetic acid (CAS 64175-51-5) [1]. The presence of the 6-hydroxy group on the target compound increases the molecular weight by 16.00 g/mol (from 176.17 to 192.17), increases the hydrogen bond donor count from 1 to 2, and increases the hydrogen bond acceptor count from 3 to 4 [1]. These differences directly impact predicted ADME properties, with the 6-hydroxy substitution conferring a XLogP3-AA value of 1.4, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility [1]. The topological polar surface area (TPSA) of 70.7 Ų for the target compound is higher than would be expected for the unsubstituted analog, affecting passive membrane diffusion predictions [1].

Lipophilicity Hydrogen bonding ADME prediction Polar surface area Drug-likeness

Antiviral Agent Synthesis: Patent-Documented Utility of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid

Patent literature documents the use of 2-(6-hydroxybenzofuran-3-yl)acetic acid and related benzofuran derivatives in the synthesis of functionalized heterocycles as antiviral agents . Specifically, US Patent Application US-2020095258-A1, WO-2020061435-A1, and granted US Patent US-10865211-B2 (priority date September 21, 2018) incorporate benzofuran-acetic acid building blocks, including the 6-hydroxy substituted variant, in the construction of antiviral compounds . The patent family explicitly claims functionalized heterocycles derived from such benzofuran precursors, establishing a documented industrial and intellectual property basis for the procurement of this specific compound in antiviral drug discovery programs .

Antiviral Functionalized heterocycles Patent literature Drug discovery Heterocyclic chemistry

Optimal Application Scenarios for 2-(6-Hydroxybenzofuran-3-yl)acetic Acid Based on Evidence-Driven Differentiation


Synthesis of GPR40/FFA1 Agonists for Type 2 Diabetes Drug Discovery

2-(6-Hydroxybenzofuran-3-yl)acetic acid is optimally deployed as a key reactant in the synthesis of dihydrobenzofuran-based GPR40/FFA1 agonists [1]. The compound provides the essential 6-hydroxybenzofuran scaffold that, upon further synthetic elaboration, yields potent and orally available agonists of the GPR40/FFA1 receptor—a validated target for glucose-dependent insulin secretion [1]. Optimization studies of (2,3-dihydro-1-benzofuran-3-yl)acetic acids have demonstrated that structural modifications at the benzofuran core can reduce lipophilicity and minimize caspase-3/7 activity at 30 μM in HepG2 cells, underscoring the importance of selecting the correctly substituted starting material [2]. Procurement of the specific 6-hydroxy substituted variant (CAS 69716-04-7) is essential for accessing this particular agonist series, as the hydroxyl group serves as a critical functional handle that is absent in unsubstituted benzofuran-3-acetic acid [1].

Antibacterial and Antioxidant Lead Optimization Programs

The 6-hydroxybenzofuran core scaffold, as present in 2-(6-hydroxybenzofuran-3-yl)acetic acid, has been validated in structure-activity relationship studies as a privileged pharmacophore for antibacterial and antioxidant activity [3]. In a 2016 study, 6-hydroxybenzofuran derivatives (compounds 3, 4, and 5) demonstrated good antibacterial activity against tested strains and effective DPPH radical scavenging, with molecular docking confirming their mechanism of action [3]. Additionally, comparative studies of 2-phenyl-benzofurans containing the 6-hydroxybenzofuran moiety have established that structural variations within this scaffold quantitatively affect antioxidant capacity, with Moracin C exhibiting different IC₅₀ profiles than iso-Moracin C across DPPH•-inhibition and ABTS⁺•-inhibition assays [4]. Researchers developing antibacterial or antioxidant agents should procure 2-(6-hydroxybenzofuran-3-yl)acetic acid as a versatile starting point for generating derivative libraries that explore the full SAR potential of the 6-hydroxybenzofuran pharmacophore [3].

Antiviral Heterocycle Synthesis with Patent-Backed Intellectual Property Position

2-(6-Hydroxybenzofuran-3-yl)acetic acid is documented in granted US Patent US-10865211-B2 (and related applications US-2020095258-A1 and WO-2020061435-A1) as a building block for the synthesis of functionalized heterocycles with antiviral activity . The patent family, with a priority date of September 21, 2018, specifically encompasses compounds derived from benzofuran-acetic acid precursors including the 6-hydroxy substituted variant . For pharmaceutical research organizations and medicinal chemistry groups pursuing antiviral drug discovery, procurement of this specific compound provides access to a patent-validated synthetic intermediate with a defined intellectual property position, potentially enabling the exploration of proprietary chemical space in antiviral heterocycle development .

ADME Property Optimization Through 6-Hydroxy Substitution

The quantifiable physicochemical differences between 2-(6-hydroxybenzofuran-3-yl)acetic acid (XLogP3-AA = 1.4, H-bond donors = 2, TPSA = 70.7 Ų) and unsubstituted benzofuran-3-acetic acid make the 6-hydroxy variant particularly suitable for applications where moderate lipophilicity and increased hydrogen bonding capacity are desired [5]. The XLogP3-AA value of 1.4 indicates a balanced lipophilicity profile that supports both membrane permeability and aqueous solubility—a critical consideration in lead optimization programs [5]. The additional hydrogen bond donor and acceptor sites conferred by the 6-hydroxy group provide synthetic chemists with additional options for molecular recognition and target engagement [5]. Procurement of this specific analog should be prioritized when the synthetic route or biological target requires the enhanced polarity and hydrogen bonding capacity provided by the 6-hydroxy substitution pattern, as these properties cannot be achieved with non-hydroxylated benzofuran-acetic acid building blocks [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-hydroxybenzofuran-3-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.